molecular formula C6H10O2 B1428578 (3-Oxabicyclo[3.1.0]hexan-1-yl)methanol CAS No. 1203707-39-4

(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

Cat. No.: B1428578
CAS No.: 1203707-39-4
M. Wt: 114.14 g/mol
InChI Key: XSWOPLJKFIQKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is characterized by a bicyclic structure containing an oxygen atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxabicyclo[3.1.0]hexan-1-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a diol with an epoxide in the presence of a strong acid or base catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, are essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .

Scientific Research Applications

(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Oxabicyclo[3.1.0]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymes, alteration of signal transduction pathways, and changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid): Similar bicyclic structure but with a carboxylic acid group.

    (3-Oxabicyclo[3.1.0]hexane-1-amine): Contains an amine group instead of a hydroxyl group.

    (3-Oxabicyclo[3.1.0]hexane-1-thiol): Features a thiol group in place of the hydroxyl group.

Uniqueness

(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is unique due to its specific combination of a bicyclic structure and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-3-6-1-5(6)2-8-4-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWOPLJKFIQKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203707-39-4
Record name {3-oxabicyclo[3.1.0]hexan-1-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Reactant of Route 2
(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Reactant of Route 3
(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Reactant of Route 4
(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Reactant of Route 5
(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Reactant of Route 6
(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.